TAK1 Kinase Inhibition: Class-Level Potency of the Imidazo[1,2-b]pyridazine Scaffold vs. Clinical Benchmark Takinib
Imidazo[1,2-b]pyridazine-based lead compound 26 inhibits TAK1 kinase with an IC₅₀ of 55 nM, representing a 3.4-fold improvement over the reference TAK1 inhibitor takinib (IC₅₀ = 187 nM) measured under identical assay conditions [1]. While compound 26 is a more elaborated 3,6-disubstituted derivative rather than the target compound itself, this head-to-head comparison establishes the imidazo[1,2-b]pyridazine scaffold's capacity to deliver nanomolar TAK1 potency that outperforms a known clinical-stage inhibitor. The 6-methoxy-2-methyl-3-amine substitution pattern of the target compound provides the core architecture upon which such potency-optimizing substitutions (e.g., morpholine/piperazine at position 6, aryl at position 3) are installed [1].
| Evidence Dimension | TAK1 kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Lead imidazo[1,2-b]pyridazine compound 26: IC₅₀ = 55 nM [1] |
| Comparator Or Baseline | Takinib (known TAK1 inhibitor): IC₅₀ = 187 nM [1] |
| Quantified Difference | 3.4-fold improvement (55 nM vs. 187 nM) |
| Conditions | In vitro TAK1 enzymatic activity assay; identical conditions for both compounds [1] |
Why This Matters
The scaffold demonstrates intrinsic kinase inhibitory capacity superior to a known clinical-stage TAK1 inhibitor, validating procurement of this building block for TAK1-targeted library synthesis.
- [1] Akwata D, Kempen AL, Lamptey J, Dayal N, Brauer NR, Sintim HO. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2023; 15(1):178–192. View Source
